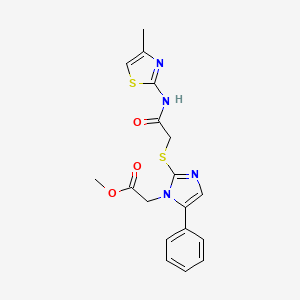

methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-10-26-17(20-12)21-15(23)11-27-18-19-8-14(13-6-4-3-5-7-13)22(18)9-16(24)25-2/h3-8,10H,9,11H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCIIKZWRQSSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a complex compound that exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the imidazole ring and the phenyl group further enhances its potential as a pharmacological agent. The molecular formula is , and its structure can be represented as follows:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

The structure–activity relationship (SAR) studies indicate that modifications in the thiazole and imidazole rings can significantly affect the potency of these compounds against cancer cells.

2. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

3. Neuroprotective Effects

Recent research indicates that thiazole-based compounds may also possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. The compound has been shown to inhibit acetylcholinesterase (AChE), which is a critical target in Alzheimer's therapy.

These effects are attributed to the ability of the compound to interfere with amyloid-beta aggregation and tau phosphorylation, thereby potentially ameliorating cognitive decline.

Case Study 1: Antitumor Activity in vitro

A study investigated the cytotoxic effects of methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenylimidazol on various cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell proliferation, with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains, revealing potent antimicrobial activity that was superior to several commercially available antibiotics. This suggests its potential utility in treating resistant infections.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, primarily due to its thiazole and imidazole moieties, which are known for their biological significance. Key properties include:

- Anticancer Activity : Research has shown that thiazole derivatives can exhibit significant anticancer properties. For instance, thiazole-linked compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antimicrobial Effects : Thiazole derivatives have also been investigated for their antibacterial and antifungal activities. Studies indicate that certain thiazole compounds can inhibit bacterial growth by interfering with essential bacterial enzymes .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as carbonic anhydrase IX, which is implicated in cancer progression. Studies have reported that thiazole-containing compounds can selectively inhibit this enzyme, leading to potential therapeutic applications in cancer treatment .

Synthesis and Mechanistic Studies

The synthesis of methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate typically involves multi-step synthetic routes that incorporate various reagents to form the desired structure. Mechanistic studies often involve molecular docking and dynamics simulations to elucidate the interactions between the compound and its biological targets, providing insights into its mode of action .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related thiazole compound exhibited significant cytotoxicity against human glioblastoma cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another study assessed the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed potent activity, suggesting their potential use as novel antimicrobial agents .

- Enzyme Inhibition Studies : Research focused on the inhibition of carbonic anhydrase IX revealed that specific thiazole derivatives could effectively inhibit this enzyme with high selectivity. This selectivity is crucial for developing targeted therapies for cancers where CA IX is overexpressed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several imidazole-thiazole hybrids (Table 1). Key analogues include:

- (2-Amino-1-(4-methoxyphenyl)-1H-imidazol-5-yl)(2-morpholino-4-phenylthiazol-5-yl)methanone (12h): Substituted with a morpholino-thiazole and methoxyphenyl-imidazole, enhancing solubility via polar morpholine .

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c): Features a triazole linker and bromophenyl-thiazole, increasing steric bulk and halogen-mediated binding .

- (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(4-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine : Incorporates trifluoromethyl groups for improved metabolic stability and fluorine-mediated target engagement .

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula; †Estimated from analogous structures.

Spectroscopic and Analytical Data

- NMR Trends : The target compound’s 1H NMR would show imidazole protons at δ ~7.5–8.0 ppm, thiazole protons at δ ~6.5–7.0 ppm, and methyl ester at δ ~3.7 ppm, consistent with analogues in and .

- LC-MS/MS : Expected [M+H]+ at ~450.5, comparable to 12h (461.5) and 9c (~600.1). Fragmentation patterns would highlight cleavage at the thioether bridge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.